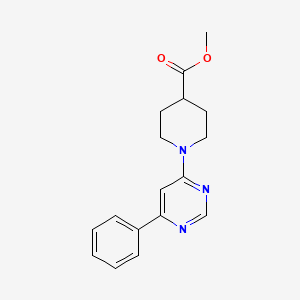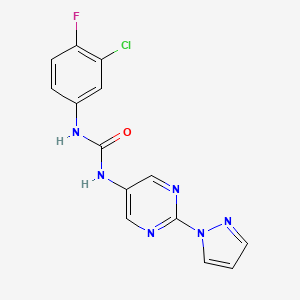![molecular formula C13H12N2OS B2551091 N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305455-94-9](/img/structure/B2551091.png)
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a thiazole-based compound that has been studied extensively for its ability to induce Parkinson's disease-like symptoms in humans and animals.
Mechanism of Action
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is metabolized by monoamine oxidase-B (MAO-B) into MPP+. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra of the brain, where it accumulates and damages these neurons. This damage leads to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. The mechanism of action of this compound is well understood and has been extensively studied.
Biochemical and Physiological Effects:
This compound induces Parkinson's disease-like symptoms in animal models by selectively damaging dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels and the onset of symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to affect other physiological systems, such as the immune system. This compound-induced Parkinson's disease-like symptoms in animal models closely resemble the symptoms of Parkinson's disease in humans.
Advantages and Limitations for Lab Experiments
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is widely used in scientific research because it induces Parkinson's disease-like symptoms in animal models, which closely resemble the symptoms of Parkinson's disease in humans. This allows researchers to study the disease in a controlled laboratory setting. However, there are some limitations to using this compound in lab experiments. For example, this compound-induced Parkinson's disease-like symptoms in animal models are acute and do not accurately reflect the chronic nature of Parkinson's disease in humans. Additionally, the use of this compound in lab experiments requires careful handling due to its toxicity.
Future Directions
There are several future directions for research involving N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide. One area of research is the development of new animal models that more accurately reflect the chronic nature of Parkinson's disease in humans. Another area of research is the development of new drugs that can protect dopaminergic neurons from this compound-induced damage. Additionally, this compound could be used to study the effects of dopamine depletion on other physiological systems, such as the cardiovascular system. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new treatments for Parkinson's disease.
Synthesis Methods
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is synthesized by reacting 3-methylphenyl isothiocyanate with propargylamine in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain this compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. This is because this compound is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. This compound has also been used to study the effects of dopamine depletion on other physiological systems, such as the immune system.
properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-3-12(16)15-13-14-8-11(17-13)10-6-4-5-9(2)7-10/h3-8H,1H2,2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGHNJRUPZTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(S2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)


![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)